molecular formula C14H13N3O3S B11355732 3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11355732
M. Wt: 303.34 g/mol
InChI Key: ZPAFCPVABCFQOM-UHFFFAOYSA-N
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Description

3-Nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both nitro and benzothiazole groups in the molecule contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitrated benzothiazole with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products Formed:

    Reduction: Formation of 3-amino-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.

    Substitution: Formation of halogenated or alkylated derivatives of the benzothiazole ring.

Scientific Research Applications

3-Nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    3-Nitrobenzamide: Similar structure but lacks the benzothiazole ring.

    N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)benzamide: Lacks the nitro group.

    4-Nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Similar structure with the nitro group in a different position.

Uniqueness: 3-Nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the nitro and benzothiazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H13N3O3S/c18-13(9-4-3-5-10(8-9)17(19)20)16-14-15-11-6-1-2-7-12(11)21-14/h3-5,8H,1-2,6-7H2,(H,15,16,18)

InChI Key

ZPAFCPVABCFQOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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